8-Phenyloctanoic acid

説明

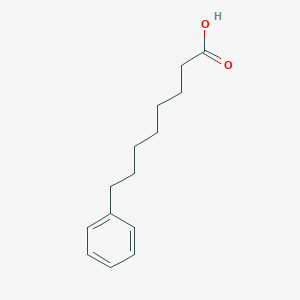

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-phenyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c15-14(16)12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZECIAZMSHBQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334300 | |

| Record name | 8-Phenyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26547-51-3 | |

| Record name | 8-Phenyloctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26547-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Phenyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Phenyloctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Interactions and Metabolic Pathways of 8 Phenyloctanoic Acid

Enzymatic Activation and Substrate Specificity

The metabolic journey of 8-phenyloctanoic acid within microorganisms often commences with its activation into a thioester, a crucial step for its subsequent degradation or incorporation into biopolymers. This activation is primarily catalyzed by fatty acyl-coenzyme A (CoA) synthetases.

FadD (Fatty Acyl Coenzyme A Synthetase) Activity with this compound

Fatty acyl-CoA synthetase, encoded by the fadD gene, is a key enzyme responsible for the activation of both phenylalkanoic and alkanoic acids. asm.orgnih.govnih.gov In Pseudomonas putida CA-3, a single FadD enzyme has been identified that can activate a broad range of these fatty acids. asm.org This activation process is ATP-dependent and results in the formation of a fatty acyl-CoA ester, which can then enter the β-oxidation pathway. asm.org

Studies on the FadD enzyme from P. putida CA-3 have revealed that its catalytic activity is influenced by the chain length of the substrate. asm.org Generally, the enzyme exhibits higher catalytic efficiency (kcat/Km) with long-chain aromatic and aliphatic alkanoic acids compared to those with shorter carbon chains. asm.org For phenylalkanoic acids, the kcat values, which represent the turnover number, tend to be higher than for their aliphatic counterparts. asm.orgnih.gov Specifically for this compound, the kcat value was found to be higher than that for its aliphatic equivalent, octanoic acid. asm.orgnih.gov

Conversely, the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum, is generally higher for aromatic substrates than for aliphatic ones. asm.orgnih.gov This suggests a lower affinity of the enzyme for phenylalkanoic acids compared to alkanoic acids. asm.org The highest Km value for FadD was observed with 5-phenylpentanoic acid, while the lowest was with octanoic acid. asm.org

Table 1: Kinetic Parameters of FadD from Pseudomonas putida CA-3 for Various Substrates

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

|---|---|---|---|

| This compound | 0.13 ± 0.02 | 1.2 ± 0.05 | 9.23 |

| Octanoic acid | 0.08 ± 0.01 | 0.9 ± 0.04 | 11.25 |

| 5-Phenylpentanoic acid | 0.25 ± 0.03 | 0.8 ± 0.03 | 3.2 |

| 15-Phenylpentadecanoic acid | 0.15 ± 0.02 | 1.5 ± 0.06 | 10.0 |

| Pentadecanoic acid | 0.10 ± 0.01 | 1.1 ± 0.04 | 11.0 |

Data sourced from research on FadD from P. putida CA-3. asm.org

The FadD enzyme from P. putida CA-3 demonstrates a broad substrate specificity, activating both aromatic and aliphatic fatty acids. asm.org However, its activity levels vary between these two classes of substrates. The enzyme generally shows higher activity with longer-chain substrates, such as 12-phenyldodecanoic acid and 15-phenylpentadecanoic acid, compared to their aliphatic equivalents. asm.org

Acyl-ACP Synthetase (Aas) Activity and Chain Elongation

While FadD activates fatty acids to their CoA derivatives for catabolism, acyl-ACP synthetase (Aas) plays a role in activating fatty acids by ligating them to an acyl carrier protein (ACP). rcsb.orgtaylorandfrancis.com This process is crucial for channeling fatty acids into biosynthetic pathways, including chain elongation. In cyanobacteria, acyl-ACP synthetases are involved in activating intrinsically synthesized fatty acids for the production of various oleochemicals. nih.gov In Escherichia coli, the FadD protein is capable of processing a wide range of fatty acids, while the outer membrane transporter FadL is specific for long-chain fatty acids. nih.gov

Role in Polyhydroxyalkanoate (PHA) Synthesis

This compound can serve as a precursor for the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various bacteria as carbon and energy storage materials. asm.orgnih.govdtu.dk The incorporation of aromatic monomers like those derived from this compound can significantly alter the physical properties of the resulting PHA polymer. dtu.dk The metabolic pathway involves the β-oxidation of 8-phenyloctanoyl-CoA, which generates intermediates that can be channeled into PHA synthesis. nih.gov

The final step in PHA biosynthesis is the polymerization of (R)-3-hydroxyacyl-CoA monomers, a reaction catalyzed by PHA synthases. nih.gov In Pseudomonas putida U, two PHA synthases, PhaC1 and PhaC2, have been identified with differing substrate specificities. nih.govnih.govresearchgate.net

P. putida strains engineered to express only phaC1 were able to synthesize PHAs from a variety of aliphatic and aromatic precursors, including this compound. nih.govnih.govresearchgate.net This indicates that PhaC1 can effectively polymerize the 3-hydroxy-8-phenyloctanoyl-CoA monomer that is generated from the metabolism of this compound. nih.gov

In contrast, the PhaC2 synthase from the same organism exhibited a much narrower substrate range. nih.govnih.gov Recombinant strains expressing only phaC2 were unable to produce PHAs when fed with this compound. nih.gov This suggests that 3-hydroxy-8-phenyloctanoyl-CoA is not a suitable substrate for the PhaC2 polymerase. nih.gov This difference in substrate specificity between PhaC1 and PhaC2 highlights the specialized roles these enzymes play in determining the monomer composition of the final PHA polymer. nih.govnih.gov

Incorporation into Copolymers (e.g., poly-3-hydroxy-8-phenyloctanoate-3-hydroxy-6-phenylhexanoate)

The bacterial species Pseudomonas putida is capable of synthesizing and accumulating polyhydroxyalkanoates (PHAs), which are biodegradable polyesters with potential applications as bioplastics and in medicine. nih.govnih.gov When specific strains of P. putida, particularly mutants with a disrupted β-oxidation pathway (e.g., fadA mutants), are cultured in a medium containing this compound as a carbon source, they incorporate this aromatic fatty acid into the polymer structure. nih.gov

The process involves the partial degradation of this compound. The bacterium metabolizes the supplied this compound, and through enzymatic action, both the original molecule and its β-oxidation product, 6-phenylhexanoic acid, are converted into their respective 3-hydroxyacyl-CoA thioesters. These intermediates then serve as monomers for the PHA synthase enzyme. This results in the formation of a novel copolymer, poly(3-hydroxy-8-phenyloctanoate-co-3-hydroxy-6-phenylhexanoate) . nih.govresearchgate.netresearchgate.net In this copolymer, the 3-hydroxy-8-phenyloctanoate and 3-hydroxy-6-phenylhexanoate monomeric units are randomly distributed within the macromolecular chains. nih.gov

Table 1: Microbial Synthesis of Copolymers from this compound

| Organism | Substrate | Resulting Polymer | Monomer Composition | Reference |

|---|---|---|---|---|

| Pseudomonas putida U (fadA mutant) | This compound | poly(3-hydroxy-8-phenyloctanoate-co-3-hydroxy-6-phenylhexanoate) | A copolymer of 3-hydroxy-8-phenyloctanoate and 3-hydroxy-6-phenylhexanoate units. | nih.gov |

Catabolic Pathways and Degradation

The breakdown of this compound in microorganisms is primarily achieved through specific catabolic pathways designed for fatty acid degradation.

The principal metabolic route for the degradation of this compound is the β-oxidation pathway. nih.govoup.com This process occurs in various microorganisms, including those found in complex environments like bovine rumen fluid. nih.govoup.com The pathway involves a series of enzymatic reactions that sequentially shorten the aliphatic side chain of the fatty acid by two carbon atoms in each cycle. nih.gov In the case of this compound, this degradation proceeds through two or three successive chain-shortening steps. nih.govoup.com Notably, studies have shown that during this process, the terminal phenyl group is not saturated to a cyclohexyl moiety, nor is the aliphatic chain elongated. nih.govoup.com

During the β-oxidation of this compound, several shorter-chain phenyl-fatty acids are produced as intermediates. In vitro incubation experiments with rumen fluid have identified the sequential degradation products. oup.com Following the initial substrate, this compound, the most abundant product is phenylacetic acid (2-phenylacetic acid). oup.com The other intermediates formed through successive cycles of β-oxidation are 4-phenylbutyric acid and 6-phenylhexanoic acid. oup.com

Table 2: Identified β-Oxidation Products of this compound

| Substrate / Intermediate | Number of Carbon Atoms in Side Chain | Degradation Pathway | Reference |

|---|---|---|---|

| This compound | 8 | Initial Substrate | oup.com |

| 6-Phenylhexanoic Acid | 6 | First β-oxidation product | oup.com |

| 4-Phenylbutyric Acid | 4 | Second β-oxidation product | oup.com |

| Phenylacetic Acid | 2 | Final β-oxidation product | oup.com |

The β-oxidation of this compound can be impeded by specific chemical inhibitors that target the enzymes within the pathway.

Acrylic acid and 2-bromooctanoic acid are known inhibitors of fatty acid metabolism and have been shown to affect the degradation of this compound. nih.govasm.org

The primary target for both inhibitors in the context of this compound breakdown is the enzyme acyl-CoA synthetase (FadD) . nih.govasm.org This enzyme catalyzes the first essential step of β-oxidation: the activation of the fatty acid to its corresponding acyl-CoA thioester. nih.gov Studies on the FadD enzyme from Pseudomonas putida CA-3 demonstrated that both acrylic acid and 2-bromooctanoic acid act as noncompetitive inhibitors of its activity on this compound. nih.govasm.org This means they bind to a site on the enzyme other than the active site, reducing the enzyme's maximum velocity (Vmax) without affecting its binding affinity (Km) for the substrate. nih.gov Complete inhibition of FadD activity with this compound as the substrate was observed at a 1 mM concentration of 2-bromooctanoic acid. nih.gov

Additionally, acrylic acid is known to inhibit 3-ketoacyl-CoA thiolase , the enzyme that catalyzes the final step of the β-oxidation cycle. oup.comoup.com

Table 3: Inhibitors of this compound β-Oxidation

| Inhibitor | Target Enzyme(s) | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Acrylic Acid | Acyl-CoA Synthetase (FadD), 3-Ketoacyl-CoA Thiolase | Noncompetitive inhibitor of FadD | nih.govasm.orgoup.com |

| 2-Bromooctanoic Acid | Acyl-CoA Synthetase (FadD) | Noncompetitive inhibitor of FadD | nih.govasm.org |

The degradation of this compound is directly linked to a specialized metabolic super-pathway known as the phenylacetyl-CoA (PhAc-CoA) catabolon . researchgate.netnih.gov This catabolon is a complex unit of enzymes and pathways responsible for the assimilation of various aromatic compounds that converge into a central intermediate, PhAc-CoA. nih.gov

As an n-phenylalkanoic acid with an even number of carbon atoms in its side chain, this compound is degraded via β-oxidation to ultimately yield PhAc-CoA. nih.govpnas.org This thioester then enters the core of the PhAc-CoA catabolon, where a series of enzymes carries out the hydroxylation and subsequent cleavage of the aromatic ring. researchgate.netpnas.org

The connection has been demonstrated through genetic studies in Pseudomonas putida. Mutants with a disabled PhAc-CoA catabolon (e.g., mutations in the paa genes) are unable to fully metabolize phenylalkanoic acids with an even-numbered side chain. researchgate.net When these mutants are fed this compound, they perform the initial β-oxidation steps but cannot degrade the resulting PhAc-CoA. nih.gov This leads to the hydrolysis of PhAc-CoA and the subsequent accumulation of phenylacetic acid in the culture medium, confirming that the β-oxidation of this compound feeds directly into the PhAc-CoA catabolon. nih.gov

Conversion to Phenylacetic Acid-CoA

The metabolic breakdown of this compound in certain bacteria, notably Pseudomonas putida, involves its conversion into phenylacetyl-CoA (PhAc-CoA), a central intermediate in the catabolism of various aromatic compounds. nih.govasm.org This conversion is not direct but occurs through the β-oxidation pathway. nih.govresearchgate.net For this process to begin, this compound must first be activated to its corresponding CoA thioester, a reaction catalyzed by an acyl-CoA synthetase encoded by the fadD gene. nih.govresearchgate.net

Once activated, the resulting 8-phenyloctanoyl-CoA undergoes successive rounds of β-oxidation. Since this compound possesses an even number of carbon atoms in its aliphatic side chain, this degradation pathway ultimately yields phenylacetyl-CoA. nih.govasm.org Experimental evidence supporting this pathway comes from studies with mutant strains of P. putida U. Mutants unable to perform β-oxidation due to a disrupted fadA gene (encoding 3-ketoacyl-CoA thiolase) cannot produce phenylacetyl-CoA from phenylalkanoic acids. nih.gov Similarly, mutants lacking the acyl-CoA synthetase are unable to activate this compound and therefore cannot generate phenylacetyl-CoA from it. nih.govasm.org The crucial role of this conversion is further highlighted by the observation that mutations in the paa genes, which encode the enzymes for phenylacetic acid catabolism, significantly reduce the ability of P. putida to produce polyesters from this compound. researchgate.net

In other microorganisms, such as the phototrophic bacterium Rhodopseudomonas palustris, a long-chain fatty acid CoA-ligase (RPA1766) has been shown to utilize this compound, initiating its entry into a β-oxidation pathway. whiterose.ac.uk Studies involving the incubation of this compound with rumen fluid also confirm that its degradation proceeds via β-oxidation, leading to chain-shortened products. oup.com

Regulation of Catabolic Gene Expression

The expression of genes involved in the catabolism of phenylacetic acid in Pseudomonas putida U is tightly regulated, and this compound plays a role as an external signaling molecule. nih.govresearchgate.net Research has shown that this compound, along with other phenyl derivatives with an even-numbered carbon side chain (like 4-phenylbutyric acid and 6-phenylhexanoic acid), can act as a gratuitous inducer of the phenylacetic acid transport system (PATS). researchgate.netebi.ac.uk

However, the compound itself is not the true inducer. nih.govresearchgate.net The actual regulatory molecule that triggers the high-level expression of the phenylacetic acid catabolic genes is phenylacetyl-CoA (PhAc-CoA). nih.govresearchgate.netebi.ac.uk this compound induces the system because it is catabolized via β-oxidation to produce PhAc-CoA. nih.govasm.org This was demonstrated using mutants of P. putida U that were blocked in the degradation pathway. When these mutants were exposed to compounds that could be converted to PhAc-CoA, they accumulated phenylacetic acid externally, suggesting the hydrolysis of the intracellular PhAc-CoA. nih.govasm.org This interconversion makes it clear that PhAc-CoA is the key intracellular signal for induction. nih.gov This regulatory mechanism is a form of carbon catabolite repression, where the presence of a preferred carbon source can prevent the expression of catabolic systems for other substrates. researchgate.net

Transport Mechanisms Across Biological Membranes

Inhibition of Fatty Acid Transport Systems

This compound has been shown to interact with and inhibit fatty acid transport systems in bacteria. In Pseudomonas putida U, a bacterium capable of utilizing a wide range of aliphatic and aromatic compounds, this compound acts as an inhibitor of the octanoic acid transport system. oup.comoup.com This transport system is responsible for the uptake of fatty acids with carbon chain lengths greater than C5. oup.comoup.com The structural similarity of this compound to octanoic acid, particularly the comparable length of the acyl chain, allows it to interact with the same transport machinery. oup.comoup.com Phenyl derivatives with shorter aliphatic chains show significantly less inhibition of this transport system. oup.comoup.com This indicates that the transporter has a specificity for molecules of a certain size and structure. oup.com The transport system itself is an active, energy-dependent process. oup.comoup.com

Competitive Inhibition Kinetics

Kinetic studies have elucidated the nature of the inhibition of the octanoic acid transport system by this compound. The inhibition has been identified as competitive. oup.comoup.com This means that this compound directly competes with the natural substrate, octanoic acid, for binding to the active site of the transport protein. oup.comoup.com

The inhibitory potency of this compound has been quantified, with a calculated inhibition constant (Kᵢ) of approximately 90 μM. oup.comoup.com This value provides a measure of the affinity of the inhibitor for the transporter; a lower Kᵢ value indicates a stronger inhibitor. These findings suggest that this compound is recognized and bound by the fatty acid transport system but may be transported less efficiently or act as a blocker, thereby reducing the uptake of octanoic acid. oup.comoup.com

| Inhibitor | Target System | Organism | Inhibition Type | Inhibition Constant (Kᵢ) |

| This compound | Octanoic Acid Transport | Pseudomonas putida U | Competitive | ~90 μM oup.comoup.com |

Biosynthesis and Origin in Natural Products

Microbial Production of 8-Phenyloctanoic Acid Derivatives

The biosynthesis of this compound and its derivatives is a notable capability of certain microorganisms, leading to the formation of complex natural products. These compounds are often integrated into larger molecular structures, such as cyclic peptides and biopolymers, through intricate enzymatic pathways.

The molecular architecture of nostophycin suggests its synthesis is carried out by a hybrid enzyme complex involving both polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). mdpi.comnih.govresearchgate.net This type of hybrid assembly line is common in microorganisms for producing complex natural products. nih.govbeilstein-journals.orgnih.gov The biosynthetic gene cluster responsible for nostophycin production, designated as the npn gene cluster, spans 45.1 kb and encodes the large, modular PKS and NRPS enzymes. mdpi.comnih.govresearchgate.net

The synthesis is initiated by a PKS protein, NpnA, which has a loading module and two PKS modules. nih.gov This is followed by a mixed PKS-NRPS protein, NpnB, which begins with a PKS module and is followed by an aminotransferase domain. nih.gov This domain is predicted to convert a β-keto group into an amino group, which is a crucial step in forming the β-amino acid structure of Ahoa. nih.gov The pathway also features unusual enzymatic functions, such as an embedded monooxygenase domain that likely hydroxylates the Ahoa precursor during its assembly. nih.govresearchgate.net

The Ahoa ((2S,3R,5R)-3-amino-2,5-dihydroxy-8-phenyloctanoic acid) component is a defining feature of nostophycin. epa.govnih.gov It is classified as a β-amino acid, meaning the amino group is attached to the third carbon (the beta carbon) from the carboxyl group. mdpi.comnih.gov This structural feature is shared with other complex amino acids found in cyanobacterial peptides, such as the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-deadienoic acid) residue in microcystins. mdpi.comnih.gov However, the specific Ahoa structure is unique to nostophycin. mdpi.comresearchgate.netupdatepublishing.com The absolute configurations of the stereocenters in Ahoa were determined using advanced analytical methods, including 2D-NMR techniques and the advanced Marfey's method. epa.gov

Table 1: Components of Nostophycin A

| Component | Type | Abbreviation |

|---|---|---|

| 3-amino-2,5-dihydroxy-8-phenyloctanoic acid | β-Amino Acid | Ahoa |

| Proline | Proteinogenic Amino Acid | Pro |

| Isoleucine | Proteinogenic Amino Acid | Ile |

| Phenylalanine | Proteinogenic Amino Acid | Phe |

| Glycine | Proteinogenic Amino Acid | Gly |

Beyond their role in complex peptides like nostophycin, phenylalkanoic acids serve as monomeric units for the microbial synthesis of biopolymers, specifically polyhydroxyalkanoates (PHAs). researchgate.net PHAs are biodegradable polyesters produced by various bacteria as intracellular carbon and energy storage materials. frontiersin.orgmdpi.comnih.gov The properties of these biopolymers can be tailored by incorporating different monomer units, including those with aromatic side chains derived from phenylalkanoic acids. researchgate.net

Bacteria such as Pseudomonas putida can incorporate monomers derived from ω-phenylalkanoic acids into the PHA polymer chain. researchgate.net When fed precursors like 5-phenylvaleric acid, 6-phenylhexanoic acid, 7-phenylheptanoic acid, or this compound, P. putida synthesizes aromatic PHAs. researchgate.net These precursors are metabolized through the β-oxidation pathway, generating intermediates that are then polymerized by PHA synthase enzymes. researchgate.netnrel.gov

Nostophycin: A Cyclic Hexapeptide Containing 3-amino-2,5-dihydroxy-8-phenyloctanoic Acid (Ahoa)

Role as a Carbon Source for Microorganisms

Certain microorganisms possess the metabolic versatility to utilize a wide range of organic compounds as their sole source of carbon and energy. Phenylalkanoic acids, including this compound, can be catabolized by these organisms.

The soil bacterium Pseudomonas putida is well-known for its robust metabolic capabilities, which include the degradation of fatty acids and their derivatives. nrel.govnih.govescholarship.org This bacterium can utilize medium-chain-length fatty acids, such as octanoic acid, as a carbon source for growth. nih.gov The metabolic machinery for this process involves the β-oxidation pathway, where fatty acids are broken down into acetyl-CoA units. nih.govnih.gov

Pseudomonas putida U has been shown to use this compound as a precursor for the synthesis of aromatic PHAs. researchgate.net This demonstrates that the bacterium can effectively uptake and metabolize this compound. The initial step in its catabolism is the activation of the carboxylic acid to its corresponding CoA thioester, a reaction catalyzed by a FadD acyl-CoA synthetase. nih.gov Subsequently, the molecule enters the β-oxidation cycle to generate energy and building blocks for biomass and polymer synthesis. nrel.govnih.gov

Table 2: Investigated Phenylalkanoic Acids as Precursors for PHA Synthesis in Pseudomonas putida U

| Precursor Compound | Resulting Polymer Type |

|---|---|

| 5-Phenylvaleric acid | Aromatic PHA |

| 6-Phenylhexanoic acid | Aromatic PHA |

| 7-Phenylheptanoic acid | Aromatic PHA |

| This compound | Aromatic PHA |

Microbial Modification in Rumen Fluid

The rumen, a specialized digestive compartment in ruminant animals, harbors a complex and diverse microbial ecosystem responsible for the breakdown of various dietary components. This microbial activity extends to the modification of fatty acids, including phenyl-substituted fatty acids like this compound. In vitro studies utilizing rumen fluid from fistulated cows have demonstrated that this compound undergoes microbial degradation.

The primary mechanism for the modification of this compound by rumen microorganisms is β-oxidation. This metabolic process involves the sequential shortening of the fatty acid chain. Research has shown that the incubation of this compound with rumen fluid for 24 hours results in its degradation through two or three chain-shortening steps. Notably, processes such as chain elongation or saturation of the terminal phenyl group have not been observed in these incubation experiments.

The degradation of this compound via β-oxidation leads to the formation of shorter-chain ω-phenyl fatty acids. While specific quantitative data on the yield of each product is limited, the process of β-oxidation logically results in the formation of 6-phenylhexanoic acid and 4-phenylbutanoic acid as the primary degradation products.

Table 1: Microbial Degradation of this compound in Rumen Fluid

| Substrate | Microbial Process | Degradation Products |

|---|---|---|

| This compound | β-oxidation | 6-Phenylhexanoic acid |

| 4-Phenylbutanoic acid |

It is worth noting that short-chain ω-phenyl fatty acids, such as 2-phenylacetic acid and 3-phenylpropionic acid, are known to be associated with rumen bacteria. For instance, 3-phenylpropionic acid has been identified as a characteristic aroma component in the lipid extract of rumen fluid and is considered a marker for the anaerobic degradation of proteins, specifically from the amino acid phenylalanine.

Synthetic Methodologies and Chemical Modifications for Academic Applications

Synthetic Routes for 8-Phenyloctanoic Acid

The synthesis of this compound can be achieved through several established organic chemistry pathways. A common and effective approach involves a two-step process commencing with a Friedel-Crafts acylation, followed by a reduction of the resulting keto group.

The initial step, the Friedel-Crafts acylation , is a classic method for forming carbon-carbon bonds between an aromatic ring and an acyl group. wikipedia.orgsigmaaldrich.combyjus.comorganic-chemistry.orgyoutube.com In this reaction, benzene (B151609) is acylated using an appropriate acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of an this compound precursor, suberoyl chloride (the diacid chloride of suberic acid, an eight-carbon dicarboxylic acid) or a related derivative can be reacted with benzene. This results in the formation of 8-oxo-8-phenyloctanoic acid. nih.gov The reaction proceeds via the formation of an acylium ion, which then acts as an electrophile and attacks the benzene ring. byjus.comyoutube.com A key advantage of the Friedel-Crafts acylation is that the product is a ketone, which is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org

The second step involves the reduction of the keto group in 8-oxo-8-phenyloctanoic acid to a methylene (B1212753) group, yielding the final product, this compound. This transformation can be accomplished using several well-established reduction methods. The Clemmensen reduction, which employs amalgamated zinc and hydrochloric acid, or the Wolff-Kishner reduction, which utilizes hydrazine (B178648) and a strong base at high temperatures, are both effective for this purpose. organic-chemistry.org These reactions are standard procedures in organic synthesis for the conversion of aryl ketones to the corresponding alkanes.

Alternative synthetic strategies could involve the use of organometallic reagents, such as a Grignard reagent derived from an 8-halooctanoic acid ester, which could then be coupled with a phenyl-containing electrophile. Another potential route is the catalytic hydrogenation of an unsaturated precursor, such as 8-phenyl-7-octenoic acid, which would saturate the carbon-carbon double bond to give the desired product.

| Synthetic Step | Reaction Type | Reagents and Conditions | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | Benzene, Suberoyl Chloride, AlCl₃ | 8-Oxo-8-phenyloctanoic acid |

| 2 | Ketone Reduction | Amalgamated Zinc, HCl (Clemmensen) or Hydrazine, Base, Heat (Wolff-Kishner) | This compound |

Derivatization and Analog Synthesis

The unique properties of this compound make it a valuable component in the synthesis of more complex molecules and materials for a variety of academic investigations.

Incorporation into Amphiphilic Hyaluronan for Polymeric Micelles

In the field of biomaterials and drug delivery, this compound has been successfully incorporated into the structure of hyaluronan, a naturally occurring polysaccharide. This modification results in an amphiphilic hyaluronan derivative capable of self-assembling into polymeric micelles in aqueous environments. researchgate.net The synthesis of these novel materials involves the esterification of hyaluronan with ω-phenylalkanoic acids, including this compound. researchgate.net

The resulting amphiphilic hyaluronan conjugates possess a hydrophilic polysaccharide backbone and hydrophobic pendant chains of this compound. This structure allows for the encapsulation of hydrophobic drugs within the core of the micelles, potentially enhancing their solubility and bioavailability. The characterization of these esterified hyaluronan products has been carried out using techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Synthesis of Alpha-Galactosylceramide (B1228890) Analogs with Terminal Phenyl Moieties

While direct synthesis of alpha-galactosylceramide (α-GalCer) analogs using this compound has not been explicitly reported, the existing synthetic strategies for α-GalCer and other glycolipids provide a framework for its potential incorporation. α-GalCer is a potent immunostimulatory glycolipid, and numerous analogs have been synthesized to modulate its biological activity. frontiersin.org

The synthesis of glycolipid analogs often involves the coupling of a glycosyl donor with a lipid acceptor, which is typically a sphingosine (B13886) derivative. mdpi.comresearchgate.netdigitellinc.com The fatty acid component of the ceramide is introduced via an amide bond formation with the amino group of the sphingosine backbone. mdpi.com In this context, this compound could be used as the fatty acid component, reacting with the sphingosine moiety to introduce a terminal phenyl group on the lipid tail. The synthesis of various glycolipid analogs with modified hydrocarbon chains has been demonstrated, suggesting the feasibility of incorporating this compound to investigate the impact of a terminal aromatic group on the biological activity of α-GalCer. umich.eduresearchgate.net

Beta-Amino Acid Derivatives (e.g., in Nostophycin synthesis)

A notable application of an this compound derivative is found in the natural product nostophycin, a cyclic peptide produced by the cyanobacterium Nostoc sp. strain 152. Nostophycin contains a novel β-amino acid moiety, (2S,3R,5R)-3-amino-2,5-dihydroxy-8-phenyloctanoic acid (Ahoa). This unique amino acid is a key structural component of nostophycin and is biosynthetically derived from a precursor related to this compound.

The structure of nostophycin and its constituent amino acids, including the Ahoa moiety, have been elucidated using two-dimensional NMR techniques and mass spectrometry (MS/MS) experiments. The absolute configurations of the stereocenters in Ahoa were determined using advanced chemical methods. The biosynthesis of nostophycin is directed by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. nih.gov

| Derivative | Containing Molecule | Significance |

| (2S,3R,5R)-3-amino-2,5-dihydroxy-8-phenyloctanoic acid (Ahoa) | Nostophycin | A novel β-amino acid component of a natural cyclic peptide. |

Copolymerization with Other Aromatic Acids

In polymer chemistry, there is growing interest in the synthesis of aliphatic-aromatic copolyesters to create materials with tailored thermal and mechanical properties. nih.govacs.org These polymers are typically synthesized through the copolymerization of aliphatic and aromatic dicarboxylic acids with diols. While this compound is a mono-carboxylic acid, its structure could be modified to be incorporated into such polymers.

For instance, this compound could be functionalized to create a diol or a dicarboxylic acid derivative, which could then participate in polycondensation reactions with other aromatic and aliphatic monomers. This would allow for the introduction of the flexible octyl chain and the terminal phenyl group into the polyester (B1180765) backbone, potentially influencing properties such as crystallinity, melting point, and solubility. The copolymerization of lactones with bioaromatics has been explored to create polymers with improved thermal stability and a higher glass transition temperature. researchgate.netrsc.org This suggests that the incorporation of monomers derived from this compound could be a viable strategy for developing new polymeric materials.

Analytical Methodologies in Research

A range of analytical techniques are employed to characterize this compound and its derivatives in academic research.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a key technique for the purification and analysis of this compound and its conjugates. For example, in the study of amphiphilic hyaluronan derivatives, HPLC is used to characterize the reaction products. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for the analysis of fatty acids. nih.gov Prior to GC-MS analysis, non-volatile fatty acids are often derivatized to their more volatile methyl esters. bepls.com

Spectroscopic Methods: Nuclear magnetic resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound and its derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are used to confirm the structure of synthesized compounds and to determine the degree of substitution in modified polymers like hyaluronan. nih.gov In the structural determination of complex molecules like nostophycin, 2D-NMR techniques are crucial for assigning the sequence of amino acids and the structure of the Ahoa moiety.

Mass Spectrometry: Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of this compound and its derivatives. In the study of nostophycin, tandem mass spectrometry (MS/MS) was instrumental in identifying the different variants of the peptide and in sequencing the amino acids. nih.gov High-resolution mass spectrometry provides accurate mass measurements, which aids in confirming the elemental composition of newly synthesized compounds. researchgate.net

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Purification and analysis of reaction products. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of fatty acid composition, often after derivatization. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and determination of the degree of substitution. |

| Mass Spectrometry (MS and MS/MS) | Molecular weight determination and structural analysis through fragmentation. |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. For GC/MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the carboxylic acid. A common derivatization method involves the conversion of the carboxylic acid to its corresponding methyl ester. This can be achieved by reaction with a methylating agent such as diazomethane (B1218177) or by Fischer esterification using methanol (B129727) in the presence of an acid catalyst.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their differential partitioning between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification.

As the separated components elute from the GC column, they enter the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of the this compound derivative can be analyzed to confirm its structure. For instance, the presence of a molecular ion peak and characteristic fragments corresponding to the phenyl group and the alkyl chain would provide strong evidence for its identity. Quantitative analysis can also be performed using GC/MS by creating a calibration curve with standards of known concentrations nih.govlipidmaps.orgresearchgate.netjasem.com.trunar.ac.id.

| Parameter | Typical Condition |

| Derivatization Agent | Diazomethane or Methanol/H+ |

| GC Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split or Splitless |

| Ionization Method | Electron Impact (EI) |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule would be observed. The aromatic protons of the phenyl group would appear in the downfield region of the spectrum, typically between 7.0 and 7.5 ppm, often as a complex multiplet. The protons of the methylene groups in the octanoic acid chain would resonate in the upfield region, with the protons alpha to the carboxylic acid group and the phenyl group being the most deshielded and appearing at a lower field compared to the other methylene protons. The acidic proton of the carboxylic acid group would give a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield chemical shift, typically in the range of 170-180 ppm. The aromatic carbons would appear between 120 and 145 ppm, and the aliphatic carbons of the octyl chain would resonate in the upfield region of the spectrum. The chemical shifts of the individual carbons can provide further confirmation of the structure nih.govresearchgate.netmit.edudocbrown.infodocbrown.inforsc.org.

Table of Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 175 - 185 |

| Aromatic Protons (C₆H₅-) | 7.1 - 7.4 (m) | 125 - 145 |

| Methylene alpha to -COOH | 2.2 - 2.5 (t) | 30 - 40 |

| Methylene alpha to Phenyl | 2.5 - 2.8 (t) | 35 - 45 |

| Other Methylene Protons | 1.2 - 1.7 (m) | 25 - 35 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile compounds like this compound. Unlike GC, derivatization is not always necessary for HPLC analysis of carboxylic acids.

Reversed-phase HPLC is the most common mode used for the analysis of aromatic carboxylic acids nih.gov. In this technique, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, with its nonpolar phenyl and alkyl components, will be retained on the nonpolar stationary phase. The retention time can be modulated by adjusting the composition of the mobile phase; increasing the proportion of the organic solvent will decrease the retention time.

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in this compound absorbs UV light. A photodiode array (PDA) detector can provide a UV spectrum of the eluting peak, which can aid in its identification. For quantitative analysis, a calibration curve is constructed by injecting standards of known concentrations and measuring the corresponding peak areas helixchrom.comsielc.comsielc.comsemanticscholar.orgnih.govresearchgate.net. The pH of the mobile phase can also be adjusted to control the ionization state of the carboxylic acid group, which can influence its retention behavior nih.gov.

| Parameter | Typical Condition |

| Stationary Phase | C18 or Phenyl-modified silica |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., formic acid) |

| Detection | UV-Vis or Photodiode Array (PDA) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of this compound in complex matrices.

The LC part of the system separates the components of a mixture as described for HPLC. The eluent from the LC column is then introduced into the mass spectrometer through an interface that removes the solvent and ionizes the analyte. Electrospray ionization (ESI) is a commonly used soft ionization technique for LC-MS analysis of carboxylic acids, typically in the negative ion mode, where the deprotonated molecule [M-H]⁻ is observed.

The mass spectrometer then separates the ions based on their m/z ratio, providing both qualitative and quantitative information. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and obtain structural information from the resulting fragment ions. LC-MS is a highly sensitive and specific method for the analysis of this compound and can be used for trace-level detection and quantification in various academic research applications lcms.cznih.govnih.govnih.govchromatographyonline.comnih.govnih.govacs.orgmdpi.comekb.egmdpi.com.

Table of LC-MS Parameters for this compound Analysis

| Parameter | Typical Condition |

| LC Column | C18 or Phenyl-modified silica |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., formic acid) |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Negative Ion Mode |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |

Precursor in Drug Synthesis and Development

The chemical structure of this compound, featuring a phenyl group at one end of an eight-carbon aliphatic chain, makes it a valuable building block in the synthesis of complex molecules with therapeutic potential.

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to the hyperacetylation of histones and other proteins. This can result in the modulation of gene expression and is a validated strategy in cancer therapy. The general structure of many HDAC inhibitors consists of a cap group, a linker, and a zinc-binding group.

While direct evidence of this compound being used as a precursor in the synthesis of clinically approved HDAC inhibitors is not prevalent in the readily available literature, its structural components are relevant to the design of these inhibitors. The phenyl group can serve as a "cap" that interacts with the surface of the enzyme, while the octanoic acid chain can function as the "linker" of appropriate length to connect to a zinc-binding group.

A study on a series of L-2-benzyloxycarbonylamino-8-(2-pyridyl)-disulfidyloctanoic acid derivatives demonstrated potent HDAC-inhibitory activity nih.gov. Although not direct derivatives of this compound, these compounds feature an octanoic acid backbone, highlighting the utility of an eight-carbon chain in the linker region of HDAC inhibitors. Molecular modeling of these compounds indicated that the linker and cap groups are essential for their interaction and binding with the HDAC enzyme nih.gov. The development of such analogs underscores the potential of octanoic acid derivatives in the design of novel HDAC inhibitors.

Alpha-galactosylceramide (α-GalCer) and its analogs are potent activators of invariant Natural Killer T (iNKT) cells, which play a crucial role in the immune system. The structure of α-GalCer consists of a galactose sugar linked to a ceramide lipid, which is composed of a sphingosine base and a fatty acid. The nature of the fatty acid chain can significantly influence the immunological activity of these analogs.

The synthesis of α-GalCer analogs involves the coupling of a protected galactosyl donor with a ceramide or a sphingosine precursor, followed by the acylation of the amino group with a fatty acid. While various fatty acids have been utilized in the synthesis of α-GalCer analogs to modulate their therapeutic properties, the direct use of this compound in this context is not extensively documented in the available research. Synthetic strategies for α-GalCer analogs have been developed to allow for the introduction of diverse fatty acid chains, which would, in principle, permit the incorporation of this compound to explore its effect on iNKT cell activation nih.govnih.gov. The flexibility of these synthetic routes opens the door for future studies to investigate how the unique phenyl-terminated acyl chain of this compound might influence the binding of these glycolipids to the CD1d molecule and the subsequent T-cell response.

Biological Activities of this compound Containing Molecules

Molecules that naturally contain the this compound moiety or its derivatives have demonstrated a range of significant biological activities, from antimicrobial to cytotoxic effects.

Nostophycin is a cyclic depsipeptide isolated from the cyanobacterium Nostoc. A key structural feature of nostophycin is the presence of (2S,3R,5R)-3-amino-2,5-dihydroxy-8-phenyloctanoic acid (Ahoa), a novel β-amino acid that is a derivative of this compound.

Research has shown that nostophycin exhibits both antimicrobial and antifungal properties. Studies have demonstrated its activity against various microorganisms.

| Microorganism | Activity |

| Escherichia coli | Antibacterial |

| Staphylococcus aureus | Antibacterial |

| Candida albicans | Antifungal |

| Aspergillus niger | Antifungal |

The presence of the Ahoa unit, derived from this compound, is a distinguishing feature of nostophycin and is believed to contribute to its biological activity profile.

Cryptophycins: The cryptophycins are a family of potent cytotoxic depsipeptides produced by cyanobacteria. While not directly containing an this compound moiety, their study provides context for the potent bioactivity of cyanobacterial metabolites. Cryptophycins are highly effective at inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis. Their cytotoxicity is often in the picomolar range, making them of great interest as potential anticancer agents.

Atovaquone (B601224) derivatives: While the term "Atpoa derivatives" as initially referenced did not yield specific chemical compounds, a closely related and well-studied class of molecules with significant cytotoxic effects are the derivatives of atovaquone. Atovaquone is an FDA-approved anti-malarial drug that has been shown to possess anti-cancer properties by inhibiting the mitochondrial electron transport chain mdpi.com.

Researchers have synthesized and evaluated various derivatives of atovaquone to enhance their cytotoxic and pro-apoptotic activities against cancer cell lines nih.govresearchgate.net. These studies have shown that modifications to the atovaquone scaffold can lead to compounds with significantly improved potency in inducing cancer cell death nih.gov. The mechanism of action often involves the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways mdpi.comnih.gov.

| Compound Class | Biological Effect | Mechanism of Action |

| Cryptophycins | Cytotoxic, Antiproliferative | Microtubule assembly inhibition, induction of apoptosis |

| Atovaquone Derivatives | Cytotoxic, Pro-apoptotic | Inhibition of mitochondrial electron transport, induction of oxidative stress and apoptosis mdpi.comnih.gov |

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of endogenous fatty acid amides, such as the endocannabinoid anandamide. Inhibition of FAAH leads to increased levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects. Consequently, FAAH is a significant target for drug development.

The general structure of many FAAH inhibitors includes a lipophilic part that mimics the fatty acid substrate. While there is a wide variety of chemical scaffolds that have been developed as FAAH inhibitors, including carbamates, ureas, and α-ketoheterocycles, the direct incorporation of an 8-phenyloctanoyl group into these inhibitors is not a commonly reported strategy in the reviewed literature nih.govnih.gov. However, the structural characteristics of this compound, with its long alkyl chain and terminal phenyl group, are consistent with the features of molecules that can interact with the hydrophobic substrate-binding pocket of FAAH. Future design of novel FAAH inhibitors could potentially explore the use of the 8-phenyloctanoyl scaffold to achieve desired potency and selectivity.

Future Research Directions and Translational Potential

Elucidation of Detailed Mechanisms of Action in Biological Systems

A primary focus of future research will be to unravel the precise molecular mechanisms through which 8-phenyloctanoic acid exerts its effects on biological systems. While it is known to be a substrate for certain enzymes and a precursor in biosynthetic pathways, a comprehensive understanding of its interactions with cellular components is still emerging. Investigating its role as a potential signaling molecule, its influence on metabolic pathways, and its interactions with protein targets will be crucial. Advanced "in silico" tools based on density functional theory could be employed to study the compound's reactivity and interactions at a quantum level, providing insights into its chemical behavior within biological environments mdpi.com. Understanding these fundamental mechanisms is paramount for predicting its physiological effects and identifying potential therapeutic applications.

Optimization of Biosynthetic Pathways for Enhanced Production

The biosynthesis of this compound and its derivatives, particularly in microbial systems, presents a promising avenue for sustainable production. Future research will likely focus on optimizing these biosynthetic pathways to improve yields and efficiency. This includes genetic manipulation of host organisms, such as Pseudomonas putida, to enhance the expression of key enzymes involved in the pathway, like acyl-CoA synthetase and polymerases researchgate.net. Strategies may involve blocking competing metabolic pathways, such as the β-oxidation pathway, to channel more precursors towards the desired product researchgate.netacs.org.

Furthermore, exploring and engineering novel enzyme systems, such as those involving cytochrome P450s, could lead to the de novo biosynthesis of related valuable compounds like 8-hydroxyoctanoic acid in hosts like Saccharomyces cerevisiae nih.govnih.gov. Identifying and overcoming limiting factors in these pathways, such as cofactor availability, will be critical for achieving economically viable production levels nih.govnih.gov.

Table 1: Key Genes and Enzymes in the Biosynthesis of Phenyl-Containing Polyhydroxyalkanoates (PHAs)

| Gene/Enzyme | Function | Organism |

| fadD (acyl-CoA synthetase) | Activates aryl-precursors | Pseudomonas putida |

| phaC1, phaC2 (polymerases) | Polymerization of 3-OH-aryl-CoAs | Pseudomonas putida |

| phaZ (depolymerase) | Depolymerization of PHAs | Pseudomonas putida |

| acuA, fadA, paa genes | Catabolism of derivatives | Pseudomonas putida |

This table summarizes key genetic components involved in the biosynthesis and metabolism of PHAs containing phenyl groups, as identified in Pseudomonas putida. researchgate.net

Exploration of Novel Therapeutic Targets and Applications

The structural characteristics of this compound and its analogs suggest their potential for various therapeutic applications. Future research should systematically screen these compounds against a wide range of biological targets. For instance, derivatives of similar fatty acids have shown activity as histone deacetylase inhibitors, a class of drugs with applications in cancer therapy and neurology idrblab.net. The unique β-amino acid residue, 3-amino-2,5-dihydroxy-8-phenyloctanoic acid, found in the natural product nostophycin, highlights the potential for discovering novel bioactive compounds derived from or inspired by this compound mdpi.com.

The exploration of fatty acids as biomarkers and therapeutic targets for various diseases, including metabolic, neurodegenerative, and cardiovascular diseases, is a growing field nih.gov. Investigating the role of this compound in these contexts could reveal new diagnostic or therapeutic opportunities. Furthermore, its structural similarity to building blocks used in the development of pharmaceuticals, such as para-aminobenzoic acid, suggests its potential as a scaffold for creating new drugs with a wide range of activities mdpi.com.

Development of Advanced Analytical and Characterization Techniques

To support the expanding research into this compound and its derivatives, the development of more sophisticated analytical and characterization techniques is essential. While standard chromatographic methods like gas chromatography and HPLC are currently used, there is a need for methods with higher sensitivity and specificity researchgate.netfrontiersin.org.

Advanced mass spectrometry and NMR spectroscopic methods will be crucial for the detailed structural elucidation of novel derivatives and metabolites frontiersin.org. Techniques like Fourier transform-infrared spectroscopy (FT-IR) can provide rapid characterization of functional groups frontiersin.org. The development of ultrasensitive detection methods will be particularly important for studying the compound's mechanism of action at low physiological concentrations and for quantifying its presence in complex biological samples researchgate.net. These advanced analytical tools will be indispensable for both fundamental research and the quality control of any future applications.

Q & A

Basic Question: What are the standard protocols for synthesizing and characterizing 8-phenyloctanoic acid in the laboratory?

Methodological Answer:

Synthesis typically involves Friedel-Crafts alkylation or coupling reactions to introduce the phenyl group into the octanoic acid backbone. For characterization:

- Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C spectra to confirm the phenyl group (δ ~7.2–7.4 ppm for aromatic protons) and alkyl chain integration .

- Mass Spectrometry (MS): Use ESI-MS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 374.09 for derivatives) .

- Purity Validation: Employ HPLC with UV detection (λ ~210 nm for carboxylic acids) and compare retention times against commercial standards (if available) .

Advanced Research Sub-question: How can researchers optimize reaction yields for this compound derivatives under varying catalytic conditions?

- Experimental Design: Use a factorial design to test catalysts (e.g., palladium vs. nickel), solvents (polar vs. nonpolar), and temperatures. Monitor yields via gravimetric analysis and purity via TLC .

- Data Contradiction Analysis: If yields vary unexpectedly, cross-validate with GC-MS to detect side products (e.g., decarboxylation intermediates) .

Basic Question: What analytical methods are recommended to confirm the structural integrity of this compound in complex mixtures?

Methodological Answer:

- Chromatographic Separation: Use reverse-phase HPLC coupled with a C18 column and acetonitrile/water gradient to resolve this compound from structurally similar compounds .

- Spectroscopic Confirmation: Infrared (IR) spectroscopy can identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Advanced Research Sub-question: How can researchers differentiate this compound from its isomers (e.g., 4-phenyloctanoic acid) using advanced spectroscopic techniques?

- Method: Apply 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, the phenyl group’s coupling patterns in ¹H NMR will differ based on its position along the alkyl chain .

- Validation: Compare experimental data with computational simulations (DFT-based chemical shift predictions) .

Basic Question: What are the documented biological or pharmacological activities of this compound?

Methodological Answer:

- Antimicrobial Studies: Derivatives like phenyloctanoyl sulfamates inhibit bacterial glycerol-phosphate acyltransferase (PlsY), validated via MIC assays against Staphylococcus aureus .

- In Vitro Models: Use cell viability assays (e.g., MTT) to test cytotoxicity in mammalian cell lines .

Advanced Research Sub-question: How does this compound interact with lipid membranes in Gram-positive bacteria?

- Experimental Approach: Employ fluorescence anisotropy or surface plasmon resonance (SPR) to measure binding affinity to lipid bilayers .

- Data Interpretation: Correlate binding data with molecular dynamics simulations to map interaction sites .

Basic Question: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage Conditions: Store at –20°C under inert gas (argon) to prevent oxidation. Use amber vials to avoid photodegradation .

- Handling: Dissolve in DMSO or ethanol for in vitro studies; confirm solubility via nephelometry .

Advanced Research Sub-question: How does temperature fluctuation during storage impact the compound’s stability?

- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS .

Advanced Question: How can physiologically based pharmacokinetic (PBPK) modeling be applied to study this compound distribution in mammalian systems?

Methodological Answer:

- Model Parameters: Incorporate logP values, plasma protein binding data, and tissue-specific clearance rates from rodent studies .

- Sensitivity Analysis: Use Monte Carlo simulations to identify critical parameters (e.g., renal excretion vs. hepatic metabolism) .

Advanced Question: What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies and apply statistical weighting (e.g., random-effects models) to account for variability in assay conditions .

- Experimental Replication: Standardize protocols (e.g., cell line passage number, serum concentration) to minimize confounding factors .

Advanced Question: How can computational tools predict the environmental fate of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。